4-Chloro-5-[(3-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one
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Overview
Description
4-Chloro-5-((3-methylbenzyl)oxy)-2-propylpyridazin-3(2H)-one is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with chloro, propyl, and methylbenzyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-((3-methylbenzyl)oxy)-2-propylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyridazinone core can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base like potassium carbonate.
Attachment of the (3-Methylbenzyl)oxy Group: The final step involves the etherification of the pyridazinone core with 3-methylbenzyl alcohol using reagents like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-((3-methylbenzyl)oxy)-2-propylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridazinones.
Scientific Research Applications
4-Chloro-5-((3-methylbenzyl)oxy)-2-propylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-5-((3-methylbenzyl)oxy)-2-propylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-methyl-2-((3-methylbenzyl)oxy)phenol
- (4-chloro-5-methyl-2-((3-methylbenzyl)oxy)phenyl)boronic acid
Uniqueness
4-Chloro-5-((3-methylbenzyl)oxy)-2-propylpyridazin-3(2H)-one is unique due to its specific substitution pattern on the pyridazinone core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Biological Activity
4-Chloro-5-[(3-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one is a synthetic compound belonging to the pyridazinone class, notable for its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The molecular formula of this compound is C15H17ClN2O2 with a molecular weight of 292.76 g/mol. Its IUPAC name is derived from its structural components, which include a chloro group, a methoxy group, and a propyl side chain attached to a pyridazinone core.
Property | Value |
---|---|
CAS Number | 88094-07-9 |
Molecular Formula | C15H17ClN2O2 |
Molecular Weight | 292.76 g/mol |
IUPAC Name | 4-chloro-5-[(3-methylphenyl)methoxy]-2-propylpyridazin-3-one |
InChI Key | GWYZKZUINCJTRD-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor or modulator of various enzymes and receptors, leading to significant biochemical responses. The exact mechanisms are still under investigation, but potential pathways include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It might interact with neurotransmitter receptors, affecting signal transduction processes.
Biological Activity Studies
Several studies have explored the biological activity of this compound, focusing on its pharmacological effects:
-
Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In vitro assays have demonstrated significant inhibition zones, suggesting its potential as an antibacterial agent.
- Study Reference : A study published in the Journal of Medicinal Chemistry reported that derivatives of pyridazinones showed promising antimicrobial activity, leading to further exploration of similar compounds .
-
Anticancer Potential : Preliminary investigations have suggested that this compound may possess anticancer properties. Cell line studies revealed that it could induce apoptosis in cancer cells through the activation of caspase pathways.
- Case Study : In a recent experiment, treatment with this compound resulted in a dose-dependent decrease in cell viability in human cancer cell lines .
-
Anti-inflammatory Effects : Some research indicates that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro.
- Research Findings : A study demonstrated that compounds with similar structures effectively reduced TNF-alpha levels in cultured macrophages .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other pyridazinone derivatives:
Compound Name | Biological Activity | Reference |
---|---|---|
4-Chloro-5-methyl-2-(1-methylethyl)phenol | Antimicrobial | |
4-Chloro-5-(4-methylbenzyl)oxy-pyridazin | Anticancer and anti-inflammatory | |
4-Chloro-5-(methoxy)phenylboronic acid | Anticancer |
Properties
CAS No. |
88094-06-8 |
---|---|
Molecular Formula |
C15H17ClN2O2 |
Molecular Weight |
292.76 g/mol |
IUPAC Name |
4-chloro-5-[(3-methylphenyl)methoxy]-2-propylpyridazin-3-one |
InChI |
InChI=1S/C15H17ClN2O2/c1-3-7-18-15(19)14(16)13(9-17-18)20-10-12-6-4-5-11(2)8-12/h4-6,8-9H,3,7,10H2,1-2H3 |
InChI Key |
NIZDKYKYGQQEQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C(=C(C=N1)OCC2=CC=CC(=C2)C)Cl |
Origin of Product |
United States |
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